4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide
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Overview
Description
4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of an appropriate hydrazine with a β-diketone or β-ketoester under acidic or basic conditions. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Explored for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-5-propyl-1H-pyrazole: Similar in structure but lacks the phenyl and carbothioamide groups.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazole ring with different substituents.
3,5-Diphenyl-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide is unique due to its specific combination of ethyl, phenyl, propyl, and carbothioamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H21N3S |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-ethyl-N-phenyl-3-propyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C15H21N3S/c1-3-8-14-12(4-2)11-16-18(14)15(19)17-13-9-6-5-7-10-13/h5-7,9-12,14H,3-4,8H2,1-2H3,(H,17,19) |
InChI Key |
QQQSNWKFFBJJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C=NN1C(=S)NC2=CC=CC=C2)CC |
Origin of Product |
United States |
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